2-Bromo-5-fluoro-4-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-fluoro-4-iodoaniline is an aromatic amine that contains bromine, fluorine, and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-iodoaniline typically involves multi-step reactions starting from commercially available aniline derivatives. One common synthetic route includes:
Nitration: The starting material, such as 2-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Halogenation: Sequential halogenation steps introduce bromine and iodine atoms at the desired positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-iodoaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can convert it back to aniline.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Halogenating agents like N-bromosuccinimide or iodine monochloride.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Nitro or nitroso derivatives.
Reduction: Aniline derivatives.
Scientific Research Applications
2-Bromo-5-fluoro-4-iodoaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-4-iodoaniline depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, affecting their function through binding or modification.
Comparison with Similar Compounds
Similar Compounds
2-Iodoaniline: Contains an iodine substituent but lacks bromine and fluorine.
2-Bromoaniline: Contains a bromine substituent but lacks fluorine and iodine.
5-Fluoro-2-iodoaniline: Contains fluorine and iodine but lacks bromine.
Uniqueness
2-Bromo-5-fluoro-4-iodoaniline is unique due to the presence of three different halogen atoms on the benzene ring. This combination of substituents provides distinct reactivity and properties compared to other similar compounds, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
2-bromo-5-fluoro-4-iodoaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN/c7-3-1-5(9)4(8)2-6(3)10/h1-2H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPVCWBUGLODRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)I)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.